![molecular formula C14H25NO3 B14609267 1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 59857-93-1](/img/structure/B14609267.png)
1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones. Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties
Preparation Methods
The synthesis of 1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods may involve the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidants such as Cu(OAc)2 and KI, and solvents like CH3CN . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a versatile synthon due to its inherently rich reactivity . In biology and medicine, derivatives of pyrrolidin-2-ones have been studied for their potential biological activities, including antibacterial and antifungal properties . In the industry, it is used in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process allows the compound to exert its effects through various molecular targets and pathways .
Comparison with Similar Compounds
Properties
CAS No. |
59857-93-1 |
|---|---|
Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
1-butyl-4-(oxan-2-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H25NO3/c1-2-3-7-15-10-12(9-13(15)16)11-18-14-6-4-5-8-17-14/h12,14H,2-11H2,1H3 |
InChI Key |
WFMHSAAVVVDWRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)COC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)

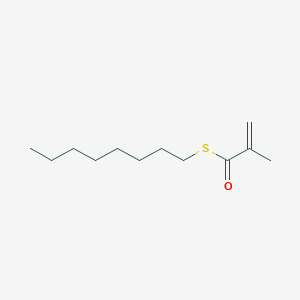
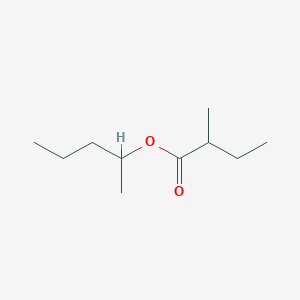
![N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide](/img/structure/B14609232.png)
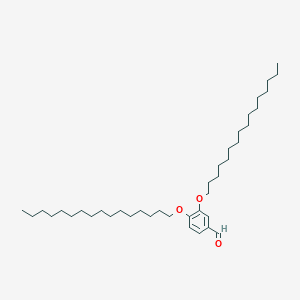
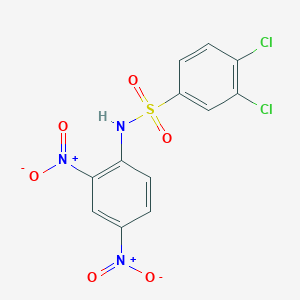
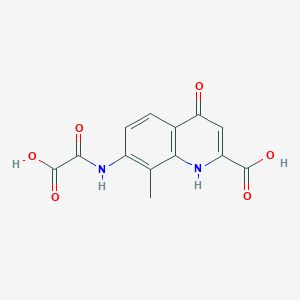
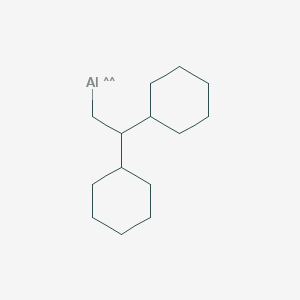

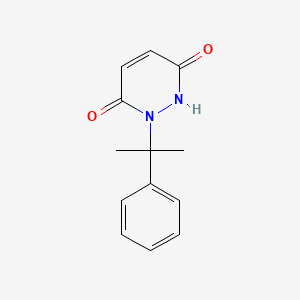
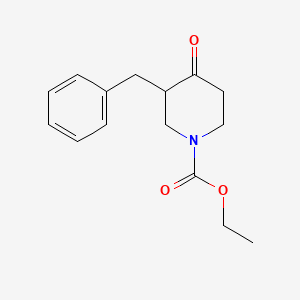
![{[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14609261.png)
